4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
Description
4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is a complex organic compound that features a furan ring, a hydrazinyl group, and an iodinated phenyl group
Properties
IUPAC Name |
N'-[(E)-furan-2-ylmethylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16IN3O3/c1-11-9-12(17)4-5-14(11)19-15(21)6-7-16(22)20-18-10-13-3-2-8-23-13/h2-5,8-10H,6-7H2,1H3,(H,19,21)(H,20,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZVRIUWFPYEML-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The hydrazinyl group can be reduced to form corresponding amines.
Substitution: The iodinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted furan derivatives, amines, and azides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and hydrazinyl group can form hydrogen bonds and other interactions with these targets, leading to the inhibition of specific biochemical pathways. This can result in antimicrobial or anticancer effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: Similar in structure but lacks the iodinated phenyl group.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Contains a similar hydrazinyl group but with different substituents.
Uniqueness
4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is unique due to the presence of the iodinated phenyl group, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
